Cas no 1093643-90-3 (3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)
3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(3-(benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 3-(3-benzyloxy-propoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
- FKQXMGLBSLEKLA-UHFFFAOYSA-N
- (2-(3-(Benzyloxy)propoxy)-6-formylphenyl)boronic acid pinacol ester
- 3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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- Inchi: 1S/C23H29BO5/c1-22(2)23(3,4)29-24(28-22)21-19(16-25)12-8-13-20(21)27-15-9-14-26-17-18-10-6-5-7-11-18/h5-8,10-13,16H,9,14-15,17H2,1-4H3
- InChI Key: FKQXMGLBSLEKLA-UHFFFAOYSA-N
- SMILES: O1B(C2=C(C=O)C=CC=C2OCCCOCC2C=CC=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 501
- Topological Polar Surface Area: 54
3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11152-10g |
3-(3-(benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1093643-90-3 | 95% | 10g |
$1575 | 2023-09-07 | |
| Chemenu | CM204825-1g |
3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1093643-90-3 | 97% | 1g |
$329 | 2023-02-03 | |
| Chemenu | CM204825-1g |
3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1093643-90-3 | 97% | 1g |
$329 | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11152-10g |
3-(3-(benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1093643-90-3 | 95 | 10g |
$1575 | 2023-03-30 |
3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Recent Advances in the Study of 3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1093643-90-3)
The compound 3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1093643-90-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic ester derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. Its unique chemical structure, featuring a benzaldehyde moiety and a pinacol boronate ester, makes it a versatile building block for the construction of complex molecular architectures.
Recent studies have explored the synthetic utility of this compound in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Researchers have demonstrated its efficacy in forming carbon-carbon bonds under mild conditions, enabling the efficient assembly of aryl-aryl and aryl-heteroaryl linkages. These advancements are particularly relevant for the development of novel therapeutic agents, where the introduction of boronic acid derivatives can enhance pharmacokinetic properties and target specificity.
In the realm of drug discovery, 1093643-90-3 has been employed as a critical intermediate in the synthesis of small-molecule inhibitors targeting protein kinases and other disease-relevant enzymes. A recent study published in the Journal of Medicinal Chemistry highlighted its use in the development of a new class of BTK (Bruton's tyrosine kinase) inhibitors, which show promise for the treatment of B-cell malignancies. The boronate functionality of the compound facilitates the introduction of diverse substituents, allowing for fine-tuning of inhibitory activity and selectivity.
Beyond its applications in small-molecule drug development, this compound has also found utility in the burgeoning field of chemical biology. Researchers have leveraged its reactivity to create activity-based probes for studying enzyme function in complex biological systems. For instance, a recent Nature Chemical Biology paper described its incorporation into a fluorescent probe for monitoring the activity of serine hydrolases in live cells, providing new insights into their roles in disease pathogenesis.
The stability and handling characteristics of 1093643-90-3 have been the subject of recent optimization efforts. A 2023 study in Organic Process Research & Development detailed improved synthetic protocols that enhance yield while reducing the formation of byproducts. These process chemistry advancements are critical for scaling up production to meet the growing demand for this versatile intermediate in both academic and industrial settings.
Looking forward, the unique properties of 3-(3-(Benzyloxy)propoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde position it as a valuable tool for continued innovation in medicinal chemistry. Its applications in targeted protein degradation, chemical probe development, and as a synthetic building block ensure its relevance in addressing current challenges in drug discovery and chemical biology research.
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